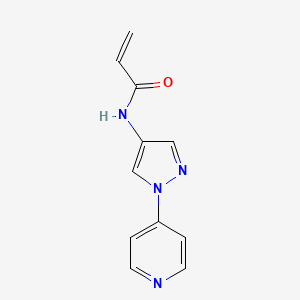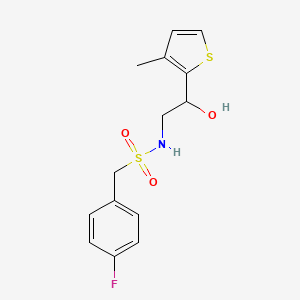![molecular formula C14H10BrClN4O3 B2845574 8-Bromo-7-[2-(4-chlorophenyl)-2-oxoethyl]-3-methylpurine-2,6-dione CAS No. 105798-29-6](/img/no-structure.png)
8-Bromo-7-[2-(4-chlorophenyl)-2-oxoethyl]-3-methylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-7-[2-(4-chlorophenyl)-2-oxoethyl]-3-methylpurine-2,6-dione, also known as 8-Br-cAMP, is a synthetic cyclic adenosine monophosphate (cAMP) analog. cAMP is a secondary messenger that plays a crucial role in signal transduction pathways. 8-Br-cAMP is widely used in scientific research to study the mechanisms of cAMP signaling and its effects on various cellular processes.
Mécanisme D'action
8-Bromo-7-[2-(4-chlorophenyl)-2-oxoethyl]-3-methylpurine-2,6-dione acts as a cAMP analog by binding to and activating PKA. PKA then phosphorylates various target proteins, leading to changes in their activity and function. This can result in a wide range of cellular effects, such as changes in gene expression, ion channel activity, and cell differentiation.
Biochemical and physiological effects:
The biochemical and physiological effects of 8-Bromo-7-[2-(4-chlorophenyl)-2-oxoethyl]-3-methylpurine-2,6-dione are dependent on the specific cell type and signaling pathways involved. It has been shown to induce the differentiation of adipocytes and osteoblasts, as well as increase the activity of ion channels and neurotransmitter release. It can also modulate gene expression and cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 8-Bromo-7-[2-(4-chlorophenyl)-2-oxoethyl]-3-methylpurine-2,6-dione in lab experiments is its ability to activate PKA and induce cellular effects similar to those of endogenous cAMP. It is also stable and can be easily synthesized. However, one limitation is its potential for off-target effects, as it can bind to other proteins and enzymes besides PKA.
Orientations Futures
There are several future directions for research involving 8-Bromo-7-[2-(4-chlorophenyl)-2-oxoethyl]-3-methylpurine-2,6-dione. One area of interest is the study of its effects on cancer cells, as cAMP signaling has been implicated in cancer progression. Another area of interest is the development of more specific cAMP analogs that can target specific signaling pathways and avoid off-target effects. Additionally, the use of 8-Bromo-7-[2-(4-chlorophenyl)-2-oxoethyl]-3-methylpurine-2,6-dione in combination with other compounds may provide new insights into the mechanisms of cAMP signaling and its role in cellular processes.
Méthodes De Synthèse
8-Bromo-7-[2-(4-chlorophenyl)-2-oxoethyl]-3-methylpurine-2,6-dione can be synthesized by reacting 8-bromoadenosine with 4-chlorophenylacetyl chloride in the presence of a base, followed by reaction with methyl isocyanate. The resulting product is purified by column chromatography.
Applications De Recherche Scientifique
8-Bromo-7-[2-(4-chlorophenyl)-2-oxoethyl]-3-methylpurine-2,6-dione is used in a wide range of scientific research applications, including the study of cell signaling pathways, gene expression, and cell differentiation. It has been shown to activate protein kinase A (PKA) and induce the differentiation of various cell types, such as adipocytes and osteoblasts. It has also been used to study the effects of cAMP on ion channel activity and neurotransmitter release.
Propriétés
Numéro CAS |
105798-29-6 |
|---|---|
Nom du produit |
8-Bromo-7-[2-(4-chlorophenyl)-2-oxoethyl]-3-methylpurine-2,6-dione |
Formule moléculaire |
C14H10BrClN4O3 |
Poids moléculaire |
397.61 |
Nom IUPAC |
8-bromo-7-[2-(4-chlorophenyl)-2-oxoethyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C14H10BrClN4O3/c1-19-11-10(12(22)18-14(19)23)20(13(15)17-11)6-9(21)7-2-4-8(16)5-3-7/h2-5H,6H2,1H3,(H,18,22,23) |
Clé InChI |
DWSOPASDUQGIQC-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(=O)C3=CC=C(C=C3)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



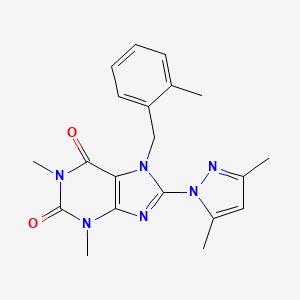
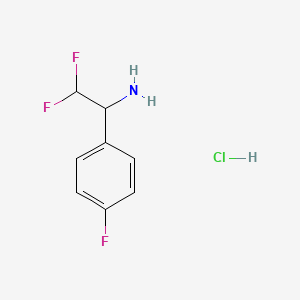
![7-(4-Benzylpiperazin-1-yl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2845495.png)
![5-((2-ethoxyethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2845496.png)
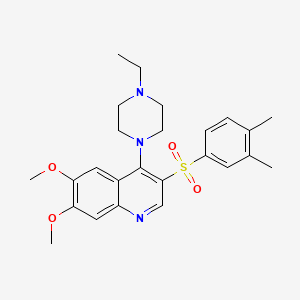
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2845499.png)
![Methyl 7-methylthieno[2,3-b]quinoline-2-carboxylate](/img/structure/B2845500.png)
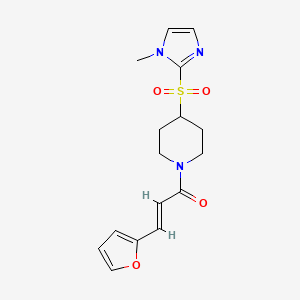
![3-(ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2845505.png)
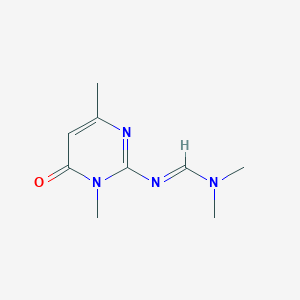
![4-[(2-Iodophenyl)carbonyl]morpholine](/img/structure/B2845510.png)
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2845511.png)
